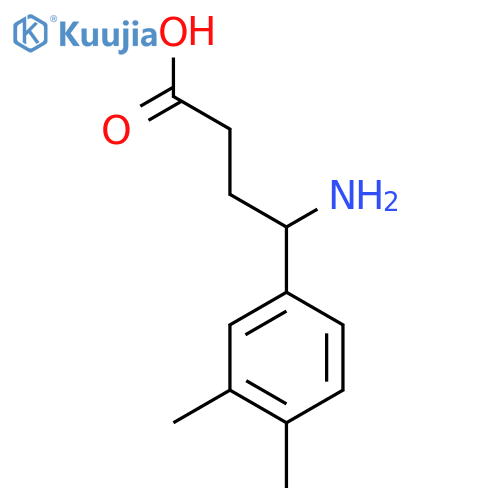Cas no 1038334-93-8 (4-amino-4-(3,4-dimethylphenyl)butanoic acid)

1038334-93-8 structure
商品名:4-amino-4-(3,4-dimethylphenyl)butanoic acid
4-amino-4-(3,4-dimethylphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(3,4-dimethylphenyl)butanoic acid
- EN300-1866039
- 1038334-93-8
-
- インチ: 1S/C12H17NO2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7,11H,5-6,13H2,1-2H3,(H,14,15)
- InChIKey: ZDSVUNQPOREOOD-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(C1C=CC(C)=C(C)C=1)N)=O
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
4-amino-4-(3,4-dimethylphenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866039-0.1g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1866039-5.0g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 5g |
$3189.0 | 2023-06-01 | ||
| Enamine | EN300-1866039-10.0g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 10g |
$4729.0 | 2023-06-01 | ||
| Enamine | EN300-1866039-5g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 5g |
$1614.0 | 2023-09-18 | ||
| Enamine | EN300-1866039-0.25g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1866039-0.05g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1866039-0.5g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1866039-2.5g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1866039-1g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1866039-10g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 10g |
$2393.0 | 2023-09-18 |
4-amino-4-(3,4-dimethylphenyl)butanoic acid 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1038334-93-8 (4-amino-4-(3,4-dimethylphenyl)butanoic acid) 関連製品
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 857369-11-0(2-Oxoethanethioamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
